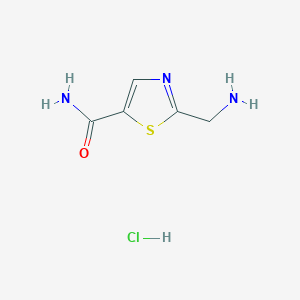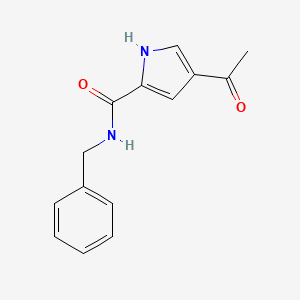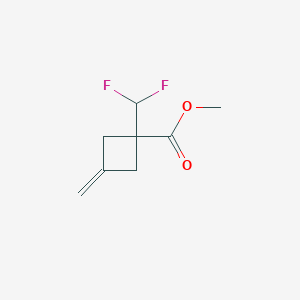
1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one ring, which is a five-membered lactam structure with a nitrogen atom . This structure is attached to a piperidine ring through a carbonyl group. The piperidine ring is further connected to a pyrazine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule . The presence of the piperidine and pyrazine rings further adds to the complexity of the structure .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
A study by Hadiyal et al. (2020) highlights the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, showcasing an efficient one-pot procedure that may be related to the synthesis or functionalization of compounds like 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. These synthesized compounds demonstrated potent anticancer activity against a variety of human cancer cell lines, emphasizing the relevance of such compounds in medicinal chemistry and cancer research (Hadiyal et al., 2020).
Tautomerism in Aza Heterocycles
Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, revealing insights into the stability and transformation products of similar heterocyclic compounds in crystal and solution. This research provides a foundational understanding of the chemical behavior of pyrazin-2-yloxy piperidine derivatives, which is crucial for their application in drug design and synthesis (Gubaidullin et al., 2014).
Synthesis Methods for Heterocyclic Compounds
Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to the target molecule. This research offers alternative approaches to synthesizing complex heterocyclic structures, which are critical in developing new pharmaceuticals and materials (Smaliy et al., 2011).
Nitrogen-Containing Heterocyclic Compounds
Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, and pyrazines, in pharmaceuticals and agrochemicals. This study underscores the significance of compounds like this compound in various applications due to their high biological activities (Higasio & Shoji, 2001).
Supramolecular Synthons in Crystal Engineering
Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids to examine the occurrence of supramolecular synthons, highlighting the importance of molecular interactions in crystal engineering. This research is relevant to understanding how compounds like this compound can form stable crystal structures, which is crucial for their use in material sciences and drug formulation (Vishweshwar et al., 2002).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the anti-tubercular activity of similar compounds , “1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” could also be a potential candidate for drug development. Further studies could also focus on optimizing its synthesis process and exploring its reactivity with various reagents.
properties
IUPAC Name |
1-methyl-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-9-11(7-14(18)20)15(21)19-6-2-3-12(10-19)22-13-8-16-4-5-17-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEASELGWAUQJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)




![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2840783.png)
![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)
![(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2840786.png)

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)
